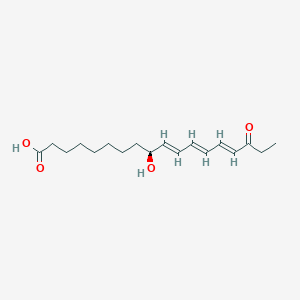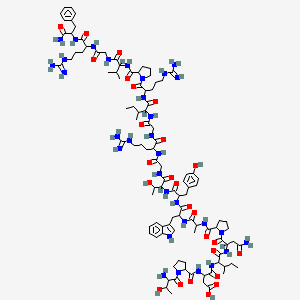
H-DL-xiThr-DL-Pro-DL-Asp-DL-xiIle-DL-Asn-DL-Pro-DL-Ala-DL-Trp-DL-Tyr-DL-xiThr-Gly-DL-Arg-Gly-DL-xiIle-DL-Arg-DL-Pro-DL-Val-Gly-DL-Arg-DL-Phe-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-DL-xiThr-DL-Pro-DL-Asp-DL-xiIle-DL-Asn-DL-Pro-DL-Ala-DL-Trp-DL-Tyr-DL-xiThr-Gly-DL-Arg-Gly-DL-xiIle-DL-Arg-DL-Pro-DL-Val-Gly-DL-Arg-DL-Phe-NH2 is a useful research compound. Its molecular formula is C104H158N32O26 and its molecular weight is 2272.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
RP-HPLC in Dipeptide Separation
The study by Perzborn, Syldatk, and Rudat (2013) established rapid and sensitive methods for the detection and separation of seven diketopiperazines (DKPs) from their corresponding linear dipeptides and related amino acids using reversed-phase high-performance liquid chromatography (RP-HPLC). This method is beneficial for the quantitative determination of DKPs and their potential biodegradation products, which might include peptides similar in composition to H-DL-xiThr-DL-Pro-DL-Asp-DL-xiIle-DL-Asn-DL-Pro-DL-Ala-DL-Trp-DL-Tyr-DL-xiThr-Gly-DL-Arg-Gly-DL-xiIle-DL-Arg-DL-Pro-DL-Val-Gly-DL-Arg-DL-Phe-NH2 (Perzborn, Syldatk, & Rudat, 2013).
Silver Ion High-Performance Thin-Layer Chromatography
Mohammad and Zehra (2008) described a technique involving silver ion high-performance thin-layer chromatography for separating coexisting amino acids, which could be relevant for analyzing complex peptide sequences like this compound (Mohammad & Zehra, 2008).
Molecular Interaction and Conformational Studies
Conformational Analysis of Glycopeptides
Carotenuto et al. (2001) conducted a study on the conformational analysis of a 21-mer glycopeptide derived from myelin oligodendrocyte glycoprotein (MOG), which is recognized by autoantibodies in multiple sclerosis. This study provides insights into the structural analysis of complex peptides and their specific antibody interactions, which could be relevant for understanding the interactions of peptides like this compound with biological systems (Carotenuto et al., 2001).
Amino Acid Ionic Liquids in Ligand-Exchange Chiral Separations
Liu et al. (2009) explored the use of amino acid ionic liquids (AAILs) in chiral separation based on the ligand-exchange principle, which might be applicable for resolving the chirality in complex peptides (Liu et al., 2009).
Biomedical and Bioinspired Material Research
Bioinspired Polymeric Material Design
Niu et al. (2008) focused on designing novel bioinspired polymeric materials based on poly(D,L-lactic acid) modifications. The study's insights into polymer modification and bioactivity could be relevant for biomedical applications of complex peptides (Niu et al., 2008).
Palladium(II) Complexes with Amino Acids
Ye, Zeng, and Ji (2010) investigated the structural characterization of some palladium(II) complexes of 1,10-phenanthroline and amino acids, which might provide a perspective on the interaction of metals with peptides and the potential for developing novel materials or catalysts (Ye, Zeng, & Ji, 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
4-[[1-[[4-amino-1-[2-[[1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-[[1-[2-[[1-[[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-[[1-(2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C104H158N32O26/c1-10-53(5)82(97(158)124-66(29-19-39-116-104(112)113)99(160)134-40-21-32-74(134)94(155)131-81(52(3)4)95(156)119-49-77(142)123-65(28-18-38-115-103(110)111)88(149)125-67(85(107)146)43-58-23-13-12-14-24-58)130-78(143)51-118-87(148)64(27-17-37-114-102(108)109)122-76(141)50-120-96(157)84(57(9)138)133-90(151)68(44-59-33-35-61(139)36-34-59)127-89(150)69(45-60-48-117-63-26-16-15-25-62(60)63)126-86(147)55(7)121-92(153)72-30-20-41-135(72)100(161)71(46-75(105)140)129-98(159)83(54(6)11-2)132-91(152)70(47-79(144)145)128-93(154)73-31-22-42-136(73)101(162)80(106)56(8)137/h12-16,23-26,33-36,48,52-57,64-74,80-84,117,137-139H,10-11,17-22,27-32,37-47,49-51,106H2,1-9H3,(H2,105,140)(H2,107,146)(H,118,148)(H,119,156)(H,120,157)(H,121,153)(H,122,141)(H,123,142)(H,124,158)(H,125,149)(H,126,147)(H,127,150)(H,128,154)(H,129,159)(H,130,143)(H,131,155)(H,132,152)(H,133,151)(H,144,145)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWIQKPYEREBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C7CCCN7C(=O)C(C(C)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C104H158N32O26 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2272.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II)](/img/structure/B3028478.png)
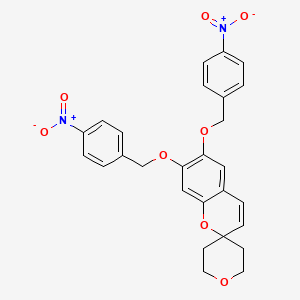


![(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B3028486.png)
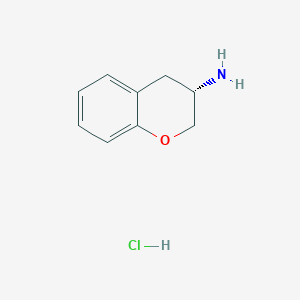
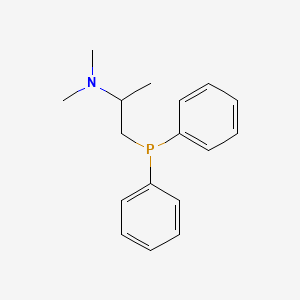

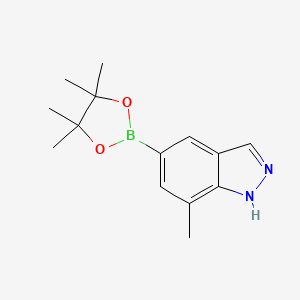

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-27-acetyl-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22,28,29-nonamethyl-6,23-dioxo-8,33-dioxa-24,29-diazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(31),2,4,9,19,21,25(32),26(30),27-nonaen-13-yl] acetate](/img/structure/B3028494.png)
